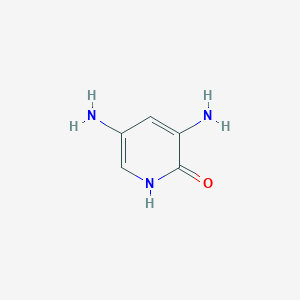

3,5-Diamino-2-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-1-4(7)5(9)8-2-3/h1-2H,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJNJNWABACGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453708 | |

| Record name | 3,5-Diamino-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198469-92-0 | |

| Record name | 3,5-Diamino-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 3,5 Diamino 2 Hydroxypyridine

While specific literature detailing the synthesis of 3,5-Diamino-2-hydroxypyridine is not abundant, its preparation can be inferred from established methods for analogous compounds. A plausible synthetic route would likely involve the reduction of a corresponding dinitro or nitro-amino precursor.

A common strategy for synthesizing aminopyridines is the reduction of nitropyridines. google.com For instance, the synthesis of 2,3-diaminopyridine (B105623) can be achieved through the reduction of 2-amino-3-nitropyridine. orgsyn.org A similar approach could be envisioned for this compound, potentially starting from a di-nitrated or a nitro-amino derivative of 2-hydroxypyridine (B17775). The reduction can be carried out using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing metals like iron or tin in an acidic medium. google.comorgsyn.org

Another potential pathway involves the amination of a dihalo-hydroxypyridine or a halo-aminohydroxypyridine. However, the reduction of nitro compounds is generally a more common and direct method.

The characterization of this compound would rely on standard spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine (B92270) ring, and broad signals for the amino and hydroxyl protons. The chemical shifts would be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups (typically in the 3300-3500 cm⁻¹ region), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching of the pyridine ring. mewaruniversity.orgnist.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₇N₃O), which is 125.13 g/mol . |

It is important to note the tautomeric nature of 2-hydroxypyridines. They exist in equilibrium with their 2-pyridone form. This tautomerism would be reflected in the spectroscopic data. wikipedia.org

Chemical Reactivity and Mechanistic Transformations of 3,5 Diamino 2 Hydroxypyridine Systems

Tautomeric Equilibria and Dynamic Interconversion

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental characteristic of 2-hydroxypyridine (B17775) systems. In the case of 3,5-Diamino-2-hydroxypyridine, the equilibrium between the 2-hydroxypyridine form and its 2-pyridone tautomer is a key determinant of its physical and chemical properties.

Investigation of 2-Hydroxypyridine/2-Pyridone Tautomerism in Gas Phase and Solution

The tautomeric equilibrium of 2-hydroxypyridine/2-pyridone has been the subject of extensive investigation, revealing that the position of the equilibrium is highly sensitive to the surrounding environment. In the gas phase, the 2-hydroxypyridine (enol) form is generally the more stable tautomer. researchgate.netwikipedia.org However, in polar solvents such as water and alcohols, the equilibrium shifts to favor the 2-pyridone (keto) form. wikipedia.orgresearchgate.net This shift is attributed to the greater ability of polar solvents to stabilize the more polar pyridone tautomer.

The energy difference between the two tautomers in the gas phase is relatively small, on the order of a few kilojoules per mole. wikipedia.org This small energy gap suggests that both tautomers can coexist at room temperature, though the high energy barrier for direct, unimolecular tautomerization often hinders rapid interconversion. researchgate.net The presence of water molecules can significantly affect this equilibrium. For the parent 2-hydroxypyridine, the enol form is more stable in the isolated molecule, but the keto form becomes more stable in a monohydrated complex. researchgate.net

Influence of Substituents on Tautomeric Preferences

Substituents on the pyridine (B92270) ring can exert a profound influence on the position of the tautomeric equilibrium. The electronic nature and position of the substituent group can either stabilize or destabilize one tautomer relative to the other.

For instance, studies on chlorinated 2-hydroxypyridines have shown that the position of the chlorine atom is critical. nih.gov Chlorination at the 5 or 6 position strongly stabilizes the hydroxypyridine tautomer in the gas phase. nih.gov Conversely, substitution at the 3 or 4 position leads to a significant population of the pyridone form. nih.gov In solution, the pyridone tautomer is generally stabilized, and can become the dominant form for some substituted species. nih.gov The effect of substituents is often related to their influence on the acidity of the O-H bond in the hydroxypyridine form. semanticscholar.org Substituents in the α-positions (adjacent to the nitrogen) have a much more pronounced effect on the tautomerism than those in the β-positions. rsc.org

Spectroscopic Elucidation of Tautomeric Forms (e.g., IR, UV, NMR, X-ray)

A variety of spectroscopic techniques are indispensable for identifying and quantifying the different tautomeric forms of hydroxypyridine derivatives.

Infrared (IR) Spectroscopy: In IR spectroscopy, the keto-enol tautomerism of compounds like acetylacetone (B45752) results in distinct vibrational frequencies, including multiple C=O and O-H stretching frequencies. numberanalytics.com For the 2-hydroxypyridine/2-pyridone system, IR spectroscopy has been used to measure the energy difference between the tautomers in the gas phase. wikipedia.org Theoretical calculations of vibrational spectra have also aided in the identification of bands corresponding to each tautomer. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy is a powerful tool for the quantitative determination of the amounts of each tautomer in different solvents. semanticscholar.org The enol and keto forms of 3-hydroxypyridine, for example, exhibit distinct absorption maxima (λmax), with the enol form absorbing at around 278 nm and the keto form at approximately 310 nm. Deconvolution of the overlapping spectra allows for the quantification of each species. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy can sometimes be challenging for discriminating between tautomeric forms, it provides valuable information, especially when comparing spectra with those of "fixed" parent compounds where the tautomerism is blocked. semanticscholar.org Changes in chemical shifts and coupling constants can indicate the presence of different tautomers. numberanalytics.com

X-ray Crystallography and Spectroscopy: X-ray diffraction studies provide definitive structural information in the solid state. For example, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the oxo-form in the solid state. semanticscholar.org More advanced techniques like resonant inelastic X-ray scattering (RIXS) have been employed to experimentally disentangle the valence excited states of each tautomer in a mixture in solution, as demonstrated with 3-hydroxypyridine. acs.org

Table 1: Spectroscopic Data for Tautomer Elucidation

| Spectroscopic Technique | Information Provided | Example Application |

|---|---|---|

| Infrared (IR) | Vibrational frequencies of functional groups (e.g., C=O, O-H) | Measuring the energy difference between 2-hydroxypyridine and 2-pyridone tautomers in the gas phase. wikipedia.org |

| UV-Vis | Quantitative determination of tautomer ratios in solution | Determining the amounts of enol and keto forms of substituted 2-hydroxypyridines in various solvents. semanticscholar.org |

| NMR | Chemical shifts and coupling constants | Comparing spectra with fixed derivatives to infer tautomeric populations. semanticscholar.org |

| X-ray | Solid-state structure and conformation | Determining that 2-hydroxy-5-nitropyridine exists as the oxo-form in crystals. semanticscholar.org |

Reactivity at the Amino Functionalities

The amino groups at the 3 and 5 positions of the pyridine ring are key sites of chemical reactivity, primarily exhibiting nucleophilic character. This allows for a range of derivatization reactions, leading to the formation of new nitrogen-containing linkages.

Nucleophilic Reactions and Amine Derivatization

The amino groups of this compound can participate in various nucleophilic reactions. These reactions are fundamental for constructing more complex molecules. The formation of carbon-nitrogen bonds is a critical transformation in organic synthesis, and substituted aminopyridines are valuable synthons for creating diverse heterocyclic cores. rsc.org

The derivatization of amines is a common strategy to enhance their utility in synthesis or to modify their properties. nih.gov For instance, protecting the amino groups can be necessary to control reactivity at other sites of the molecule. A common method involves the use of a Boc (tert-butoxycarbonyl) protecting group. rsc.orgnih.gov The development of efficient catalytic systems, such as those using copper, has enabled selective C-N bond formation at specific positions on the pyridine ring, even in the presence of unprotected amino and hydroxyl groups. rsc.org

Formation of Imine, Amide, and Other Nitrogen-Containing Linkages

The amino groups can be readily converted into other important nitrogen-containing functional groups, such as imines and amides.

Imine Formation: Imines are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.gov Dehydrogenative homo-coupling of primary amines, catalyzed by transition metal complexes like copper-based metal-organic frameworks (Cu-MOFs), also provides a route to imines. nih.govrsc.org

Amide Formation: Amide bonds are prevalent in a vast array of biologically active molecules and materials. nih.gov They can be formed through the dehydrogenative cross-coupling of amines with alcohols, a reaction that can also be catalyzed by Cu-MOFs. nih.govrsc.org Another approach involves the activation of amides with reagents like triflic anhydride, followed by reaction with a nucleophile. organic-chemistry.org Gold-catalyzed hydroamination of alkynes followed by reaction with a carboxylic acid also offers a mild and efficient route to amides. researchgate.net

The ability to form these linkages is crucial for the synthesis of new derivatives of this compound with potentially interesting biological or material properties.

Table 2: Reactions at the Amino Functionalities

| Reaction Type | Reagents/Catalysts | Product Linkage |

|---|---|---|

| Imine Formation | Aldehydes/Ketones, Dehydrogenative coupling (e.g., Cu-MOF) | Imine (C=N) |

| Amide Formation | Alcohols (dehydrogenative coupling), Carboxylic acids (with activation) | Amide (C(O)N) |

| C-N Coupling | Aryl halides (e.g., Ullmann or Buchwald-Hartwig conditions) | Arylamine |

Reactivity at the Hydroxyl/Pyridone Moiety

The reactivity of the this compound system is significantly influenced by the interplay between its substituent groups. The hydroxyl group at the C2 position exists in a tautomeric equilibrium with its corresponding 2-pyridone form. This equilibrium is a critical determinant of the molecule's chemical behavior, affecting protonation, alkylation, and other reactions at this site. The presence of two electron-donating amino groups at the C3 and C5 positions further modulates the electron density of the pyridine ring, impacting the reactivity of the entire molecule.

The acid-base properties of amino- and hydroxypyridines are dictated by the relative basicity of the ring nitrogen, the exocyclic amino groups, and the acidity of the hydroxyl group. In the case of this compound, the primary sites for protonation are the amino groups.

Research on the ionization constants and UV spectra of various amino-2-hydroxypyridines has shown that protonation of 3-amino-2-hydroxypyridine (B57635) and 5-amino-2-hydroxypyridine (B188172) occurs first at the 3- or 5-amino group, respectively. researchgate.net This is in contrast to 4- and 6-amino-2-hydroxypyridine, where protonation happens first at the oxygen atom of the pyridone tautomer. researchgate.net This suggests that for this compound, the initial proton transfer will also occur at one of the exocyclic amino groups rather than the ring nitrogen or the pyridone oxygen. researchgate.net The study of proton transfer complexes involving related diaminopyridine structures, such as 3,4-diaminopyridine (B372788), further confirms that protonation typically occurs at a nitrogen atom, with the specific site and the extent of proton transfer being influenced by the solvent medium. mdpi.com

| Compound Sub-type | Primary Site of Protonation | Reference |

|---|---|---|

| 3-Amino-2-hydroxypyridine | 3-Amino group | researchgate.net |

| 5-Amino-2-hydroxypyridine | 5-Amino group | researchgate.net |

| 4-Amino-2-hydroxypyridine | Oxygen atom (pyridone form) | researchgate.net |

| 6-Amino-2-hydroxypyridine | Oxygen atom (pyridone form) | researchgate.net |

| This compound (Predicted) | 3- or 5-Amino group | researchgate.net |

The hydroxyl group of this compound, existing in equilibrium with the 2-pyridone tautomer, can undergo derivatization reactions typical of alcohols and amides, though its reactivity is modulated by the electronic effects of the amino substituents. Hydroxypyridinones are recognized as versatile scaffolds in part because they can be readily derivatized to modify their properties. researchgate.net

Standard organic synthesis methods can be employed for these transformations. For instance, esterification can be achieved by reacting the hydroxyl group with a carboxylic acid or its derivative. A common method for esterification reactions involving an alcohol and a carboxylic acid utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com The reaction proceeds by the activation of the carboxylic acid by DCC, followed by nucleophilic attack from the hydroxyl group of the hydroxypyridine. jocpr.com

Oxidative Aromatization and Rearrangement Reactions

The synthesis of substituted pyridone rings often involves a final oxidative aromatization step to generate the stable aromatic system. rsc.org This strategy is a key feature in various multi-component reactions that construct the pyridine or pyridone core from acyclic precursors. For example, the reaction of an acetonitrile (B52724) derivative with a carbonyl substrate can proceed through Michael addition and cyclization, followed by an oxidative aromatization to yield the final 3-cyano-2-pyridone product. rsc.org Similarly, other domino reactions that form substituted pyridines rely on a concluding oxidation step, which can be facilitated by various oxidants or even atmospheric oxygen under catalytic conditions. organic-chemistry.org

Pyridine derivatives can also participate in or be formed from various rearrangement reactions. These transformations can significantly alter the molecular skeleton and are valuable in synthetic chemistry for building molecular complexity. mdpi.com

Ring Expansion/Contraction: 3-hydroxypyridines can be synthesized via the ring expansion of 2-acylfurans in the presence of ammonia, demonstrating a rearrangement that builds the pyridine core. researchgate.net

Sigmatropic Rearrangements: Palladium-catalyzed formal nih.govnih.gov-sigmatropic rearrangements have been reported for 2-allyloxypyridines, leading to N-substituted 2-pyridones. mdpi.com

Thermal Rearrangements: Complex, fused pyridine systems have been shown to undergo thermal rearrangements in solvents like DMSO, leading to novel heterocyclic structures through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com

| Reaction Type | Description | Relevance to Pyridine Systems |

|---|---|---|

| Oxidative Aromatization | Final step in a reaction sequence that converts a non-aromatic or partially saturated ring into a stable aromatic pyridine/pyridone system. | Common strategy for synthesizing substituted pyridones from acyclic precursors via cascade reactions. rsc.orgorganic-chemistry.org |

| Ring Expansion | A reaction that increases the number of atoms in a ring. | Synthesis of 3-hydroxypyridines from 2-acylfurans. researchgate.net |

| Sigmatropic Rearrangement | A pericyclic reaction where a sigma bond migrates across a pi system. | nih.govnih.gov-rearrangement of 2-allyloxypyridines to form 2-pyridones. mdpi.com |

| Thermal Rearrangement | A molecular rearrangement induced by heat. | Transformation of complex fused pyridines into new polycyclic systems. mdpi.com |

Enzymatic and Biocatalytic Transformations of Substituted Pyridines

Biocatalysis offers a powerful and sustainable approach for the selective modification of N-heterocyclic compounds under mild conditions. dss.go.th Enzymes can perform highly chemo-, regio-, and stereoselective transformations that are often challenging to achieve with traditional chemical methods. dss.go.thacs.org

The enzymatic transformation of pyridines can occur through several pathways. For instance, the enzymatic hydroxylation of substituted pyridines frequently takes place at the position alpha to the ring nitrogen, with the oxygen atom being derived from water rather than molecular oxygen. dss.go.th A notable example is the microbial metabolism of 3-hydroxypyridine, which is initiated by a dehydrogenase enzyme that hydroxylates the substrate to form 2,5-dihydroxypyridine.

Another significant biocatalytic transformation is the dearomatization of the pyridine ring. A chemo-enzymatic strategy has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.govacs.orgnih.gov This process often involves a cascade reaction, such as a one-pot amine oxidase/ene imine reductase cascade, which can convert tetrahydropyridines into chiral piperidines with high precision. nih.govmdpi.comacs.orgnih.gov These enzymatic methods are valuable in the synthesis of pharmaceutically important molecules. nih.govnih.gov

| Transformation Type | Enzyme/System | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Hydroxylation | Dehydrogenase | 3-Hydroxypyridine | 2,5-Dihydroxypyridine | |

| Asymmetric Dearomatization | Amine Oxidase / Ene Imine Reductase Cascade | Activated Pyridines / Tetrahydropyridines | Chiral Substituted Piperidines | nih.govacs.orgnih.gov |

| General Hydroxylation | Hydroxylase (from wild-type cells) | Substituted Pyridines | Hydroxylated Pyridines (α-position) | dss.go.th |

Principles of Ligand Design Incorporating Aminohydroxypyridine Motifs

The design of ligands built around the aminohydroxypyridine framework is guided by the desire to create molecules that can form stable and specific complexes with metal ions. The hydroxypyridinone (HOPO) class of ligands, which includes 2-hydroxypyridine, is particularly noted for its ability to be synthesized and modified to create chelators with varying denticity, including bidentate, tetradentate, hexadentate, and octadentate forms. kcl.ac.ukresearchgate.net This adaptability allows for precise control over the stereochemistry of the resulting metal complexes. kcl.ac.uk

The presence of both amino and hydroxyl groups on the pyridine ring introduces multiple potential coordination sites. The aminohydroxypyridine structure can act as a polydentate ligand, capable of binding to a metal center through multiple atoms simultaneously. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination by monodentate ligands. The design of these ligands often focuses on creating pre-organized structures where the donor atoms are positioned to readily coordinate with a target metal ion, minimizing the entropic penalty of complex formation.

Furthermore, the electronic properties of the pyridine ring, along with the nature and position of the amino and hydroxyl substituents, can be tuned to influence the ligand's affinity for specific metal ions. acs.orgsemanticscholar.org For instance, the deprotonation of the hydroxyl group to form a pyridonate anion creates a negatively charged oxygen donor, which generally forms strong bonds with hard metal ions. rsc.org The amino groups, being neutral nitrogen donors, provide additional coordination sites that can stabilize the complex through the formation of five- or six-membered chelate rings, which are thermodynamically favored.

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound and related aminohydroxypyridine ligands has been the subject of numerous studies. cnrs.frnih.gov These complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. ajol.infobohrium.com The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

The versatility of aminohydroxypyridine ligands is evident in the diverse chelation modes and coordination geometries they adopt with different transition metals. rsc.orggla.ac.uk

Fe³⁺: Iron(III) complexes with hydroxypyridinone-based ligands are well-documented. kcl.ac.uk These ligands show a high affinity for Fe³⁺, often forming stable octahedral complexes. kcl.ac.uknih.gov In the case of bidentate hydroxypyridinone ligands, a 3:1 ligand-to-metal ratio is common, resulting in an octahedral geometry where the iron center is coordinated to six donor atoms. kcl.ac.uk For ligands with higher denticity, such as hexadentate derivatives, a 1:1 complex is formed, also typically with an octahedral geometry. kcl.ac.uk Theoretical studies on Fe(III) complexes with various ligands have shown that the stability of these complexes can vary significantly depending on the ligand structure. nih.gov

Cu²⁺: Copper(II) complexes with pyridine-containing ligands exhibit a wide range of coordination geometries, including distorted octahedral, square pyramidal, and square planar. mdpi.comresearchgate.netnih.govjocpr.com The Jahn-Teller effect in the d⁹ Cu²⁺ ion often leads to distorted geometries. jocpr.com In complexes with aminobenzamides and related ligands, Cu(II) is often found in an axially elongated octahedral or square pyramidal geometry. mdpi.com The coordination sphere is typically dominated by nitrogen and oxygen donor atoms from the ligands. mdpi.comresearchgate.net For instance, in a complex with 3,5-diamino-1,2,4-triazole and dipicolinic acid, the Cu(II) atom is in a distorted octahedral geometry, coordinated by four oxygen atoms in the equatorial plane and two nitrogen atoms in axial positions. researchgate.net

Re(V): While specific studies on Re(V) complexes with this compound are less common, the coordination chemistry of rhenium with related ligands provides insights. Rhenium in its +5 oxidation state often forms complexes with oxo or nitrido ligands, leading to square pyramidal or octahedral geometries. The coordination with N,O-donor ligands like hydroxypyridinones would likely involve the deprotonated hydroxyl group and the nitrogen atoms from the pyridine ring and amino substituents.

The table below summarizes common coordination geometries for these transition metals with related ligands.

| Metal Ion | Typical Coordination Geometries |

| Fe³⁺ | Octahedral kcl.ac.uknih.gov |

| Cu²⁺ | Distorted Octahedral, Square Pyramidal, Square Planar mdpi.comresearchgate.netnih.govjocpr.com |

| Re(V) | Square Pyramidal, Octahedral |

For example, the crystal structure of a Cu(II) complex with 3,5-diamino-1,2,4-triazole and dipicolinic acid revealed a distorted octahedral geometry around the copper ion. researchgate.net Similarly, a study on a 1D polymeric silver(I) complex with 3,5-diaminobenzoate showed a linear geometry around the Ag atom, which is coordinated by two amino nitrogen atoms. tandfonline.com In another instance, the crystal structure of a cobalt(II) complex with pyridine-2,6-dicarboxylate (B1240393) and 3-amino-1H-1,2,4-triazole showed a distorted octahedral geometry around the cobalt atom. researchgate.net

The table below presents selected crystallographic data for related complexes, illustrating the type of information obtained from such studies.

| Complex | Crystal System | Space Group | Key Coordination Features | Ref. |

| Cu(C₇H₄NO₄)(C₇H₃NO₄)·3H₂O | - | - | Distorted octahedral Cu(II) | researchgate.net |

| [Ag(C₇H₆N₂O₂)]n·nH₂O | Monoclinic | Cc | Linear Ag(I) | tandfonline.com |

| [Co(C₇H₃NO₄)₂(H₂O)₂] | Monoclinic | P2₁/c | Distorted octahedral Co(II) | researchgate.net |

Spectroscopic techniques are invaluable for probing the interactions between metal ions and ligands in both solid and solution states. solubilityofthings.comnumberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups involved in coordination. cnrs.fr Changes in the vibrational frequencies of the ligand upon complexation can indicate which atoms are binding to the metal. For instance, a shift in the C=O stretching frequency of a 2-pyridone ligand can signify coordination through the carbonyl oxygen. rsc.org Similarly, shifts in the N-H stretching and bending vibrations of the amino groups can indicate their involvement in bonding. jocpr.com In some copper pyridonate complexes, distinct IR absorptions have been observed for terminal and bridging pyridonate ligands. rsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complex. solubilityofthings.com The d-d transitions of the metal ion are sensitive to the coordination environment and can provide information about the geometry of the complex. nih.govmdpi.com For instance, Cu²⁺ complexes in a square pyramidal geometry typically show a broad absorption band in the visible region (590–780 nm), while those with a trigonal bipyramidal geometry often display a band at longer wavelengths (>800 nm). nih.gov Ligand-to-metal charge transfer (LMCT) bands can also be observed and are characteristic of the specific metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed structural information in solution. nih.gov Changes in the chemical shifts of the ligand's protons and carbons upon coordination can identify the binding sites. bohrium.comjocpr.com For paramagnetic complexes, the NMR signals are often broadened and shifted, but can still provide valuable information about the structure and magnetic properties of the complex.

Role of 2-Pyridonate Anion as a Versatile Ligand Platform

The 2-pyridonate anion, formed by the deprotonation of 2-hydroxypyridine, is a highly versatile ligand platform in coordination chemistry. rsc.orgrsc.org Its ability to adopt various coordination modes is a key feature of its chemistry. rsc.org

The 2-pyridonate anion can coordinate to metal centers in both terminal and bridging fashions. rsc.org

Terminal Coordination: In its terminal mode, the pyridonate ligand can bind to a single metal ion through either the nitrogen atom (κ¹-N) or the oxygen atom (κ¹-O), or it can chelate to the metal ion using both the nitrogen and oxygen atoms (κ²-N,O). rsc.org The chelation mode is particularly common and leads to the formation of a stable five-membered ring.

Bridging Coordination: The pyridonate ligand is also well-known for its ability to bridge multiple metal centers. rsc.orggla.ac.uk It can bridge two or even three metal ions through its nitrogen and oxygen atoms. rsc.orgacademie-sciences.fr Common bridging modes include μ₂-N,O, where the nitrogen and oxygen atoms bind to two different metal centers, and μ₂-O, where the oxygen atom bridges two metals. rsc.org In some polynuclear complexes, more complex bridging modes, such as μ₃-N,O, have been observed. rsc.org This bridging capability allows for the construction of a wide variety of polynuclear clusters and coordination polymers with interesting structural and magnetic properties. gla.ac.ukacademie-sciences.fr For example, in some cobalt(II) cages, pyridonate ligands have been observed to bridge three cobalt centers. academie-sciences.fr

The versatility of the 2-pyridonate ligand is further enhanced by the dynamic interconversion between different coordination modes in solution. rsc.org This flexibility makes it a valuable building block in the design of functional coordination complexes for applications in areas such as catalysis and materials science. rsc.orgchemrxiv.orguni-hamburg.de

Influence of Pyridonate Ligands on Metal Center Properties

Pyridonate ligands, derived from the deprotonation of hydroxypyridines, are a versatile class of ligands in coordination chemistry. Their ability to act as either neutral (pyridone tautomer) or anionic (pyridonate) ligands, combined with their varied binding modes (e.g., monodentate, bidentate, bridging), allows them to significantly influence the properties of the metal centers to which they coordinate. rsc.org The stereoelectronic features of pyridonates can be fine-tuned through substitution on the pyridine ring, enabling precise control over the resulting metal complex's structure, reactivity, and electronic characteristics. rsc.orguni-hamburg.de

The coordination of pyridonate ligands can distort the geometry of the metal center. For instance, in cobalt complexes with chelating pyridonate (xhp) ligands, the small bite angle of the ligand leads to a distorted coordination geometry around the cobalt atom. In a specific dinuclear cobalt complex bridged by a 6-fluoro-2-pyridonate (fhp) ligand, the Co-Co distance was found to be 3.208(6) Å. Similarly, in vanadium complexes, pyridonate ligands have been shown to bind in a bidentate (κ²) fashion, with some adopting a bridging (κ²:κ¹) mode, leading to distorted octahedral geometries. acs.org The trans influence of other ligands in the coordination sphere, such as an oxo ligand, can further affect the bond lengths between the metal and the bridging pyridonate oxygen. acs.org

The electronic properties of the metal center are also markedly affected by the nature of the pyridonate ligand. NMR studies on cobalt complexes with various pyridonate ligands and a reporter ligand (4,4'-dimethyl-2,2'-bipyridine, dmbipy) revealed large paramagnetic shifts for the dmbipy protons. The magnitude of this shift was found to correlate with the basicity of the pyridonate ligand's nitrogen donor atom, indicating that substituents on the pyridonate ring directly impact the electronic properties of the metal complex. This principle highlights how pyridonate ligands can be used to probe and modulate the coordinative ability at a metal center.

Furthermore, pyridonate ligands can facilitate metal-ligand cooperativity, a phenomenon crucial for catalytic applications. rsc.org This cooperative behavior involves the ligand actively participating in bond activation processes. For example, in the reductive coupling of alcohols catalyzed by vanadium pyridonate complexes, the pyridonate ligand assists in the initial alcohol binding through its hemilability and subsequently deprotonates the alcohol. acs.org This metal-ligand cooperation is a key step in the catalytic cycle and demonstrates that the ligand is not merely a spectator but an active participant in the reaction. rsc.orgacs.org This concept is inspired by natural systems like the [Fe]-hydrogenase metalloenzyme, where a metal-pyridinol motif is involved in hydrogen activation. rsc.orguni-hamburg.de

Design of Functionalized Pyridine-Containing Chelating Agents (e.g., DTPA-like ligands)

The design of functionalized chelating agents is a significant area of research, driven by applications in fields such as nuclear medicine and magnetic resonance imaging (MRI). researchgate.netrsc.org A key strategy involves incorporating a pyridine ring into the backbone of well-known acyclic chelators like diethylenetriaminepentaacetic acid (DTPA) to create ligands with enhanced stability and functionality. rsc.orgsci-hub.se These DTPA-like ligands are designed to form highly stable and inert complexes with metal ions, which is critical for in vivo applications to prevent the release of potentially toxic free metal ions. rsc.orgchemrxiv.org

A notable example is the synthesis of a novel DTPA-like ligand that incorporates two pyridine units into a diethylenetriamine (B155796) backbone. rsc.orgsci-hub.sersc.orgnih.gov This octadentate ligand was designed to form neutral and stable complexes with trivalent lanthanide ions, such as Gadolinium(III) (Gd³⁺), which are used as MRI contrast agents. rsc.orgsci-hub.se The synthesis of this ligand was achieved in five steps. rsc.orgsci-hub.sersc.orgnih.gov Computational studies and relaxometric characterization of the corresponding Gd(III) complex indicated that the ligand coordinates to the metal ion through two pyridine nitrogens, three amine nitrogens, and three carboxylate oxygens. rsc.orgsci-hub.se The coordination sphere is completed by a water molecule, resulting in a nine-coordinate, distorted tricapped trigonal prism geometry. rsc.orgsci-hub.se

The design of these ligands can also include additional functional groups to modulate the properties of the metal complex. For instance, hydroxymethyl groups have been added to the pyridine side-arms of a DTPA-analogue. sci-hub.sersc.org These groups can serve as handles for further functionalization, allowing the complex to be conjugated to biomolecules for targeted delivery. sci-hub.se Another approach involves creating a more rigid structure by incorporating an aromatic (phenylenediamine) skeleton into the DTPA framework. researchgate.net This design enhances the pre-organization of the ligand for metal binding and has been explored for complexing various radionuclides for use in nuclear medicine. researchgate.net

The effectiveness of these chelating agents is evaluated by their ability to form stable complexes with a range of metal ions under relevant conditions. For a phenylenediamine-based DTPA analogue (Ph-DTPA), studies demonstrated high complexation capacity with radionuclides such as ¹¹¹In, ¹⁵³Sm, ⁹⁰Y, ¹⁷⁷Lu, ²¹³Bi, and ²²⁵Ac in slightly acidic medium. researchgate.net The in vitro stability of the ¹¹¹In-Ph-DTPA complex in human serum further confirmed its suitability for medical applications. researchgate.net

Table 1: Selected Metal Complexes with Pyridonate and Pyridine-Containing DTPA-like Ligands

| Complex/Ligand | Metal Ion | Key Structural Features/Properties | Application Area | Citation |

|---|---|---|---|---|

| [Co(xhp)₂(dmbipy)] | Co(II) | Distorted coordination geometry due to small ligand bite angle. Paramagnetic shift correlates with pyridonate basicity. | Model Compound | |

| Vanadium Pyridonate Complex | V(III) | Facilitates C-O bond homolysis via metal-ligand cooperativity. | Catalysis | acs.org |

| Gd-1-H₂O | Gd(III) | Nine-coordinate, distorted tricapped trigonal prism geometry. Contains one inner-sphere water molecule. | MRI Contrast Agent | rsc.orgsci-hub.se |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | - |

| 4,4'-dimethyl-2,2'-bipyridine | dmbipy |

| 6-fluoro-2-pyridonate | fhp |

| Diethylenetriaminepentaacetic acid | DTPA |

| Gadolinium(III) | Gd³⁺ |

| Indium-111 | ¹¹¹In |

| Samarium-153 | ¹⁵³Sm |

| Yttrium-90 | ⁹⁰Y |

| Lutetium-177 | ¹⁷⁷Lu |

| Bismuth-213 | ²¹³Bi |

| Actinium-225 | ²²⁵Ac |

Conclusion

Strategies for the Preparation of Diaminopyridine Scaffolds

The construction of the diaminopyridine core is a fundamental step in accessing a wide range of derivatives, including the target compound this compound. Key strategies involve the reduction of dinitropyridine precursors and various hydroxylation and amination routes.

Reductive Amination of Dinitropyridine Precursors

A prevalent method for synthesizing diaminopyridines is the reduction of dinitropyridine precursors. This approach often utilizes catalytic hydrogenation to convert nitro groups into amino groups. A notable example is the synthesis of 3,5-diaminopyridine from 2-chloro-3,5-dinitropyridine (B146277). nih.gov In this process, the two nitro groups are hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. nih.gov This method is efficient for producing diaminopyridines in high yields. googleapis.com

Similarly, 4-methyl-3,5-dinitropyridine (B1601906) can be reduced using hydrogen gas over palladium catalysts to yield 4-methyl-3,5-diaminopyridine, which serves as a precursor for various pharmaceuticals and agrochemicals. The nitro groups on the pyridine (B92270) ring are readily reduced to amines, providing a straightforward route to diaminopyridine structures.

The choice of starting material is crucial, with commercially available compounds like 2-chloro-3,5-dinitropyridine being frequently used. mdpi.comsigmaaldrich.com This precursor can undergo nucleophilic substitution of the chlorine atom, followed by the selective reduction of the nitro groups to achieve the desired diaminopyridine scaffold. mdpi.com For instance, selective reduction of the 3-nitro group in a dinitropyridine derivative can be achieved using ammonium (B1175870) sulfide. mdpi.com

| Precursor | Reducing Agent | Product | Reference |

| 2-Chloro-3,5-dinitropyridine | H₂, 10% Pd/C | 3,5-Diaminopyridine | nih.gov |

| 4-Methyl-3,5-dinitropyridine | H₂, Pd catalyst | 4-Methyl-3,5-diaminopyridine | |

| 2-Chloro-3,5-dinitropyridine derivative | Ammonium sulfide | 3-Amino-5-nitropyridine derivative | mdpi.com |

Hydroxylation and Amination Routes on Pyridine Rings

Direct hydroxylation and amination of the pyridine ring represent alternative strategies to introduce the required functional groups. While direct C-H hydroxylation of pyridines can be challenging due to the electron-deficient nature of the ring, several methods have been developed. nih.gov One approach involves the photochemical valence isomerization of pyridine N-oxides, which allows for the formal C3 selective hydroxylation of pyridines. nih.gov This metal-free method is notable for its operational simplicity and compatibility with various functional groups. nih.gov

Amination of pyridines can be achieved through nucleophilic substitution reactions. The Chichibabin reaction, for example, involves the treatment of pyridine with sodium amide to yield 2-aminopyridine. youtube.com While this reaction traditionally targets the 2- or 4-positions, modifications and the use of specific substrates can lead to other isomers.

A patented method for preparing 3-amino-2-hydroxypyridine (B57635) involves a multi-step process starting from 2-hydroxy-3-nitro-5-bromopyridine. google.com The nitro group is first reduced to an amino group using iron powder and hydrochloric acid. The resulting 2-hydroxy-3-amino-5-bromopyridine is then debrominated via hydrogenation in the presence of a strontium carbonate catalyst to yield the final product. google.com

Regioselective Functionalization of Pyridine Rings

Achieving regioselectivity in the functionalization of pyridine rings is a significant challenge in synthetic chemistry. The inherent electronic properties of the pyridine nucleus often direct reactions to the ortho and para positions relative to the nitrogen atom, making meta-functionalization particularly difficult. researchgate.net

Meta-Selective C-H Functionalization Strategies for Pyridines

Developing strategies for meta-selective C-H functionalization of pyridines is an active area of research. rsc.orgrsc.org One innovative approach involves the temporary dearomatization of the pyridine ring, which reverses its electronic properties and facilitates functionalization at the meta-position. analytik.news This strategy has been successfully applied to introduce a variety of functional groups, including trifluoromethyl and halogen groups, with high regioselectivity. analytik.news

Catalytic methods have also been developed. For example, a catalytic meta-selective C-H functionalization of 2-phenylpyridines using tertiary halides has been reported. rsc.orgrsc.org This protocol utilizes commercially available reagents to construct quaternary carbon centers in a regioselective manner, proceeding through a radical process directed by remote σ-activation. rsc.orgrsc.org Another strategy employs an iridium catalyst to promote the addition of meta-pyridyl C-H bonds to aldehydes, resulting in C3-alkylated pyridines. beilstein-journals.org

Directed Ortho-Metalation and Directed Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cabaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to a metal, typically lithium, and directs deprotonation to the adjacent ortho-position. baranlab.orgharvard.edu For pyridines, the use of a DMG is often necessary to overcome competing nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.ca

Pyridine N-oxides are valuable intermediates in this context, as the N-oxide group can act as a directing group for ortho-lithiation. rsc.org The use of Grignard reagents, such as i-PrMgCl, for the directed ortho-metalation of pyridine N-oxides has been shown to be an improvement over alkyllithium reagents in some cases, leading to 2-substituted pyridine N-oxides in good yields. thieme-connect.com The resulting metalated species can be trapped with various electrophiles to introduce a wide range of functional groups. thieme-connect.com

Synthesis of Functionalized 2-Pyridone Derivatives

2-Pyridone derivatives are an important class of compounds with diverse biological activities and applications as synthetic building blocks. iipseries.org Their synthesis often involves cyclocondensation reactions.

A common route to highly functionalized 2-pyridones is through a one-pot, three-component reaction. For instance, N-amino-3-cyano-2-pyridone derivatives can be synthesized from cyanoacetohydrazide, an activated nitrile substrate (like malononitrile), and an aromatic aldehyde in the presence of a base such as piperidine. nih.govrsc.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent tautomerization and oxidation. nih.gov

The synthesis of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, a related structural analogue, was first reported in 1981. mdpi.comsciforum.net This method involves the reaction of cyanoacethydrazide with two equivalents of an arylmethylene malononitrile (B47326) in the presence of a base. mdpi.comsciforum.netmdpi.com These highly functionalized pyridines are valuable precursors for the synthesis of fused heterocyclic systems. mdpi.comscielo.brsciforum.net

| Starting Materials | Product | Key Features | References |

| Cyanoacetohydrazide, Malononitrile, Aromatic Aldehyde | N-Amino-3-cyano-2-pyridone derivatives | One-pot, three-component reaction, green solvents | nih.govrsc.org |

| Cyanoacethydrazide, Arylmethylene Malononitrile | 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Two-fold excess of arylmethylene malononitrile required | mdpi.comsciforum.netmdpi.com |

| 2,6-Dibromopyridine (B144722) | Targeted 2-pyridone inhibitors | Multistep synthesis including regioselective nucleophilic addition and Suzuki coupling | nih.gov |

Novel Synthetic Approaches to Hydropyridine and Aminohydroxypyridine Derivatives

The synthesis of substituted pyridines and their hydrogenated counterparts is a central theme in medicinal and materials chemistry. The development of novel synthetic routes allows for the creation of diverse molecular architectures with unique properties. For hydropyridine systems, particularly 1,4-dihydropyridines (1,4-DHPs), the Hantzsch synthesis, first reported in 1881, remains a cornerstone methodology. wur.nl This reaction traditionally involves a one-pot cyclocondensation of an aldehyde, a β-ketoester, and ammonia. wur.nl Modern iterations of this reaction have expanded its scope and efficiency. For instance, novel 1,4-DHP derivatives have been synthesized via the Hantzsch reaction using heterocyclic aldehydes in the presence of an organocatalyst like guanidine (B92328) hydrochloride, which improves both the reaction rate and yield. derpharmachemica.com Another approach involves a four-component coupling reaction to generate new dihydropyridine (B1217469) derivatives. derpharmachemica.com

More complex pyridone structures, which are tautomers of hydroxypyridines, have been assembled using a variety of chemical transformations. Targeted 2-pyridone inhibitors were prepared from 2,6-dibromopyridine through a sequence including regioselective nucleophilic addition, selective nitrogen alkylation, and a Suzuki coupling reaction. nih.gov The synthesis of other related heterocyclic systems, such as oxazolo[5,4-b]pyridines, has been achieved through the cyclization of 3-aminopyridin-2(1H)-ones with dicarboxylic acid anhydrides. buketov.edu.kz

The synthesis of the core 3,5-diaminopyridine structure, a direct precursor, can be achieved via the hydrogenation of 2-chloro-3,5-dinitropyridine. In this process, the two nitro groups are reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The resulting 3,5-diaminopyridine can then be further functionalized or, as demonstrated in one study, hydrogenated at high pressure using a rhodium on carbon (Rh/C) catalyst to yield the corresponding 3,5-diaminopiperidine derivative. nih.gov

Table 1: Selected Novel Synthetic Methodologies for Aminohydroxypyridine Analogues and Derivatives

| Target Compound/Class | Starting Material(s) | Key Reagents/Catalyst | Key Reaction Type | Reference |

|---|---|---|---|---|

| 1,4-Dihydropyridine (B1200194) derivatives | Aryl heterocyclic aldehydes, Acetoacetic ester, Ammonium acetate | Guanidine hydrochloride (organocatalyst) | Hantzsch Reaction | derpharmachemica.com |

| 2-Amino-5-hydroxypyridine | 2-Amino-5-bromopyridine | 2,5-Hexanedione, Sodium methylate, Hydroxylamine hydrochloride, 95% H₂SO₄ | Protection, Methoxylation, Deprotection, Demethylation | researchgate.net |

| 2-Amino-5-hydroxypyridine | 2-Amino-5-bromo(iodo)pyridine | Protective amido group, Sodium benzylalcohol | Protection, Substitution, Deprotection | google.com |

| Substituted 2-Pyridones | 2,6-Dibromopyridine | Palladium catalyst | Nucleophilic Addition, N-Alkylation, Suzuki Coupling | nih.gov |

| 3,5-Diaminopyridine | 2-Chloro-3,5-dinitropyridine | 10% Pd/C, H₂ | Hydrogenation (Nitro Reduction) | nih.gov |

| Oxazolo[5,4-b]pyridine derivatives | 3-Aminopyridin-2(1H)-ones, Dicarboxylic acid anhydrides | Acetic acid | Acylation and Intramolecular Cyclization | buketov.edu.kz |

Green Chemistry and Sustainable Synthesis Protocols for Aminohydroxypyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles are increasingly being applied to the synthesis of heterocyclic compounds, including aminohydroxypyridines and their derivatives, to enhance sustainability. numberanalytics.com Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. numberanalytics.com

One major focus of green synthesis is the replacement of volatile and toxic organic solvents. researchgate.net Water is an ideal green solvent, and its use has been successfully demonstrated in the synthesis of 1,4-dihydropyridine derivatives in aqueous micellar solutions. mdpi.com Another alternative is the use of ionic liquids, which can function as both solvent and catalyst, offering benefits like high efficiency and potential for recycling. numberanalytics.commdpi.com

Energy efficiency is another cornerstone of sustainable synthesis. numberanalytics.com Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times, often from hours to minutes, while improving product yields. mdpi.com A facile one-pot synthesis of novel 1,4-dihydropyridine derivatives was achieved under microwave irradiation in an aqueous medium, highlighting a doubly green approach. mdpi.com Similarly, ultrasound-assisted synthesis (sonochemistry) offers an energy-efficient alternative that can accelerate reactions and increase yields, as demonstrated in the synthesis of 1,4-dihydropyridines using a reusable solid acid catalyst. bohrium.com

The development of sustainable catalysts is crucial for green chemistry. scispace.com Heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and reused, minimizing waste. bohrium.com A nano-silica supported tin tetrachloride catalyst has been effectively used for the sonochemical synthesis of 1,4-dihydropyridine derivatives, with the catalyst being reusable for multiple cycles. bohrium.com Organocatalysts, such as guanidine hydrochloride, are also attractive as they are often metal-free, inexpensive, and environmentally friendly. derpharmachemica.com Furthermore, multi-component, one-pot reactions represent a highly efficient and sustainable strategy by reducing the number of synthetic steps, minimizing solvent use for purification of intermediates, and saving time and energy. derpharmachemica.commdpi.com

Table 2: Comparison of Conventional vs. Green Synthesis Protocols for Dihydropyridine Derivatives

| Parameter | Conventional Method (e.g., Classical Hantzsch) | Green/Sustainable Method | Advantage of Green Method |

|---|---|---|---|

| Solvent | Often toxic, volatile organic solvents (e.g., ethanol (B145695), methanol) | Water, Ionic Liquids, or solvent-free conditions. numberanalytics.commdpi.com | Reduced toxicity, improved safety, easier disposal/recycling. nih.gov |

| Energy Source | Conventional heating (reflux), often for extended periods. derpharmachemica.com | Microwave irradiation, Ultrasound. mdpi.combohrium.com | Drastically reduced reaction times, lower energy consumption. |

| Catalyst | Homogeneous acids/bases, stoichiometric reagents. mdpi.com | Reusable heterogeneous catalysts (e.g., SnCl₄-nano-SiO₂), organocatalysts. derpharmachemica.combohrium.com | Catalyst recyclability, reduced waste, often milder conditions. |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. derpharmachemica.commdpi.com | Higher atom economy, reduced waste, time and cost savings. |

Theoretical and Computational Investigations of 3,5 Diamino 2 Hydroxypyridine

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical calculations are fundamental to predicting the molecular properties of 3,5-Diamino-2-hydroxypyridine from first principles.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. Density Functional Theory (DFT) and ab initio methods are the primary techniques for this purpose.

Ab Initio Methods : Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) are derived directly from quantum mechanical principles without empirical parameters. nih.govmdpi.com For the related 2-hydroxypyridine (B17775)/2-pyridone system, CCSD methods, in conjunction with large basis sets like 6-311++G** and aug-cc-pvdz, have been used to provide accurate predictions of geometry and relative tautomer stability. mdpi.comresearchgate.netnih.gov

The optimization process involves finding the minimum energy conformation on the potential energy surface. For a molecule like this compound, this would involve analyzing the rotational barriers of the amino and hydroxyl groups.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. mdpi.com The amino groups (-NH2) are strong electron-donating groups, while the hydroxyl group (-OH) can also donate electron density to the aromatic ring. These substituents would be expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap for this compound compared to unsubstituted pyridine (B92270), suggesting higher reactivity.

Electron Density Distribution : The HOMO generally represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com In substituted pyridines, the HOMO is typically a π-orbital distributed across the ring and the electron-donating substituents. mdpi.com For this compound, the HOMO density would likely be concentrated on the pyridine ring and the nitrogen atoms of the amino groups. The LUMO is usually a π* anti-bonding orbital. mdpi.com The electron density distribution, which can be visualized using these orbital plots, indicates the most probable sites for electrophilic and nucleophilic attack.

Table 1: Calculated HOMO, LUMO, and Energy Gap Values for Analogous Compounds This table presents data from similar pyridine derivatives to infer the potential electronic properties of this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (Gas Phase) | DFT | -6.880 | -1.475 | 5.405 | mdpi.com |

| 2-Hydroxypyridine (B3LYP/6-311++G) | DFT | -6.31 | -0.54 | 5.77 | mdpi.com |

| 2-Pyridone (B3LYP/6-311++G) | DFT | -6.61 | -1.01 | 5.60 | mdpi.com |

| 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime | DFT/B3LYP/6-311++G(d,p) | -6.270 | -2.509 | 3.761 | malayajournal.org |

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for interpreting experimental spectra and assigning vibrational modes. Theoretical calculations of spectroscopic properties for this compound would likely involve:

Vibrational Spectroscopy (IR, Raman) : By calculating the second derivatives of the energy with respect to atomic displacements, DFT methods can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. This allows for the precise assignment of spectral bands to specific molecular motions, such as N-H stretching of the amino groups, O-H stretching of the hydroxyl group, and various C-C, C-N, and C-O stretching and bending modes within the pyridine ring. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.netacademie-sciences.fr For this compound, TD-DFT could predict the π → π* and n → π* transitions. The presence of two amino groups and a hydroxyl group would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine, moving them to longer wavelengths. academie-sciences.fr

Thermodynamic and Kinetic Studies of Reactions and Tautomerism

Hydroxypyridines are well-known to exhibit tautomerism, existing in equilibrium between the hydroxy (enol) form and the pyridone (keto) form. mdpi.com For this compound, this equilibrium would be between the title compound and its tautomer, 3,5-Diamino-1H-pyridin-2-one.

The conversion between tautomers involves an intramolecular proton transfer. Computational chemistry can map the entire energy profile of this reaction.

Transition State Theory : To calculate the activation barrier, the geometry of the transition state (TS) must be located on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy along the reaction coordinate. mdpi.com

Activation Energy : The energy difference between the transition state and the reactant (the ground state of the tautomer) is the activation energy (Ea). For the gas-phase intramolecular 1,3-proton transfer in 2-hydroxypyridine, calculations have shown a very high activation barrier, on the order of 137 kJ/mol, making the uncatalyzed reaction kinetically unfavorable. mdpi.comresearchgate.netnih.gov However, the presence of other molecules, such as another monomer to form a dimer or a solvent molecule like water, can significantly lower this barrier by providing a shuttle for the proton. wuxibiology.com For the mixed dimer of 2-hydroxypyridine and 2-pyridone, the activation barrier is drastically reduced to around 31 kJ/mol. mdpi.comresearchgate.net A similar mechanism would be expected for this compound.

Table 2: Calculated Activation Barriers for Proton Transfer in Analogous Systems This table shows calculated energy barriers for the tautomerization of 2-hydroxypyridine, which serves as a model for the processes expected in this compound.

| System | Mechanism | Calculated Activation Barrier (kJ/mol) | Source |

|---|---|---|---|

| 2-Hydroxypyridine | Intramolecular (Gas-phase) | ~137 | mdpi.comresearchgate.net |

| 2-Hydroxypyridine Dimer | Intermolecular (Gas-phase) | ~31 | mdpi.comresearchgate.net |

| 2-Hydroxypyridine with one water molecule | Water-mediated | ~51 (12.12 kcal/mol) | wuxibiology.com |

The solvent environment can have a profound impact on both the stability of a molecule and its tautomeric equilibrium. acs.org

Tautomeric Equilibrium : While the hydroxy form of 2-hydroxypyridine is slightly more stable in the gas phase, the pyridone (keto) form is overwhelmingly favored in polar solvents and the solid state. mdpi.comresearchgate.net This shift is attributed to the much larger dipole moment of the pyridone tautomer, which allows for stronger dipole-dipole interactions with polar solvent molecules. wuxibiology.com For this compound, a similar effect is anticipated. The pyridone tautomer would likely be better stabilized by polar solvents like water or ethanol (B145695) compared to the hydroxypyridine form.

Computational Solvation Models : To study these effects theoretically, implicit solvation models like the Polarizable Continuum Model (PCM) are often used. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of solvation free energies, providing insight into how the solvent stabilizes different tautomers or transition states. acs.org Explicit models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding but are computationally more demanding. wuxibiology.com Studies on related aminopyridines show that hydrogen bonding interactions with the solvent are critical in determining the preferred tautomeric and protonation states. acs.org

Ligand-Metal Binding Energy Calculations and Coordination Site Preferences

Theoretical calculations are instrumental in predicting how this compound (DAHP) will bind to metal ions. The DAHP molecule possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the nitrogen atoms of the two amino groups. The preference for these sites and the strength of the resulting metal-ligand bond are governed by the electronic properties of both the ligand and the metal ion.

The presence of both hydroxyl (-OH) and amino (-NH₂) groups on the pyridine ring significantly influences its electronic characteristics. The hydroxyl group, particularly in its deprotonated (alkoxide) form, and the amino groups are strong electron-donating groups. This electron donation increases the electron density on the pyridine ring and its nitrogen atom, which can enhance the strength of metal-ligand interactions.

Studies on similar pyridine derivatives provide a framework for understanding DAHP's likely behavior. For instance, research on hydroxypyridinones (HOPOs) shows they are powerful chelators for hard metal ions like Fe(III), typically coordinating through the deprotonated hydroxyl group and the adjacent ketone oxygen. kcl.ac.uk In the case of DAHP, chelation would likely involve the deprotonated 2-hydroxy group and the pyridine ring nitrogen, forming a stable five-membered ring with a metal ion. The amino groups at the 3 and 5 positions are also potential binding sites, but steric hindrance and the primary chelation pattern may influence their involvement.

Ligand-metal binding energy calculations, often performed using Density Functional Theory (DFT), quantify the stability of these interactions. mdpi.com For related systems, it has been observed that the electron-donating or electron-withdrawing nature of ligand substituents directly impacts the binding energy. Electron-donating groups, like the amino groups in DAHP, tend to increase the electron density at the metal center, which can lead to stronger binding. acs.org Conversely, the electronic state of the metal ion also plays a critical role, with highly charged ions like Fe(III) and Al(III) generally forming stronger bonds with oxygen-donor ligands compared to divalent ions like Cu(II) or Ni(II). mdpi.com

In ambidentate ligands like 5,5'-diamino-2,2'-bipyridine, it has been observed that coordination occurs via the bipyridine nitrogens, with the amino groups influencing the supramolecular structure through hydrogen bonding rather than direct metal coordination. cmu.edu For DAHP, it is plausible that the primary coordination occurs via the N,O-bite of the pyridine nitrogen and the deprotonated hydroxyl group, with the amino groups serving to modulate the electronic properties and participate in secondary interactions.

Table 1: Comparison of Functional Groups and their Influence on Metal Coordination (Based on Analogous Compounds)

| Functional Group | Typical Role in Coordination | Influence on Binding Strength | Reference |

| Pyridine Nitrogen | Primary coordination site, forming a σ-bond with the metal ion. | Acts as a good σ-donor; strength is modulated by other ring substituents. | acs.org |

| Hydroxyl (-OH) | Strong coordination site, especially when deprotonated (-O⁻). Forms a strong bond with hard metal ions. | The deprotonated form is a very strong electron donor, leading to high binding energy. | kcl.ac.ukmdpi.com |

| Amino (-NH₂) | Potential coordination site, but can be sterically hindered or less favored than N-heterocyclic donors. | Electron-donating group that increases electron density on the ligand, potentially strengthening other metal-ligand bonds. Can also participate in hydrogen bonding. | cmu.edu |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into the dynamic behavior of the ligand and its metal complexes in solution, complementing the static picture provided by binding energy calculations. frontiersin.orgprotocols.io

While specific MD simulation studies on DAHP are not prominently available, the methodology has been widely applied to similar ligand-metal and ligand-protein systems. researchgate.netmdpi.com A typical MD simulation involves several stages:

System Setup: A starting structure of the DAHP-metal complex, often obtained from docking or quantum chemical calculations, is placed in a simulation box filled with solvent molecules (e.g., water). Ions are added to neutralize the system and mimic physiological ionic strength. frontiersin.org

Energy Minimization: The initial system's geometry is optimized to remove any steric clashes or unfavorable contacts, relaxing the structure to a local energy minimum. frontiersin.org

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This process ensures the system reaches a stable state before the production run. protocols.io

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis: The saved trajectory is analyzed to understand various dynamic properties. This includes calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Radius of Gyration (Rg) to measure its compactness, and analyzing intermolecular interactions like hydrogen bonds over time. frontiersin.orgresearchgate.net

Table 2: General Protocol for Molecular Dynamics (MD) Simulation of a Ligand-Metal Complex

| Step | Objective | Key Parameters/Actions | Reference |

| 1. System Preparation | Create a realistic starting model. | Obtain ligand-metal structure, select force field (e.g., GROMOS, AMBER), solvate in a water box, add ions. | protocols.io |

| 2. Energy Minimization | Relieve steric clashes and bad geometries. | Use algorithms like steepest descent to find a local energy minimum. | frontiersin.org |

| 3. NVT Equilibration | Stabilize the system's temperature. | Couple to a thermostat (e.g., Nosé-Hoover) and run simulation for a short period. | mdpi.com |

| 4. NPT Equilibration | Stabilize the system's pressure and density. | Couple to a barostat (e.g., Parrinello-Rahman) and run simulation. | protocols.io |

| 5. Production MD | Generate a trajectory for analysis. | Run the simulation for a long timescale (ns to µs) without restraints. | mdpi.com |

| 6. Trajectory Analysis | Extract meaningful biochemical information. | Calculate RMSD, Rg, hydrogen bonds, interaction energies, etc. | frontiersin.orgresearchgate.net |

Advanced Applications in Materials Science and Catalysis Excluding Prohibited Elements

Application as Ligands in Catalysis

The strategic placement of amino and hydroxyl groups on the pyridine (B92270) backbone of 3,5-Diamino-2-hydroxypyridine makes it an excellent candidate for ligand design in catalysis. These functional groups can coordinate with metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity.

Design of Chiral Pyridine Ligands for Enantioselective Transformations

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. dicp.ac.cn Pyridine-containing N,N-ligands are widely used, with chiral pyridine-pyridine and pyridine-oxazoline types being prominent examples. dicp.ac.cn The incorporation of moieties like this compound into ligand scaffolds allows for the creation of a specific chiral environment around a metal center. This is essential for achieving high enantioselectivity in various chemical transformations. rsc.org For instance, chiral pyridine-aminophosphine ligands have been successfully synthesized and applied in the asymmetric hydrogenation of challenging substrates, achieving up to 99% enantiomeric excess. rsc.org The design of such ligands often involves creating a rigid and sterically hindered structure to establish a superior chiral environment. dicp.ac.cn The electronic properties of the pyridine moiety can be fine-tuned to further optimize catalytic performance. dicp.ac.cn

Recent advancements have seen the development of chiral 2-hydroxypyridine-oxazoline ligands that demonstrate high efficacy in manganese-catalyzed asymmetric hydrogenation of various substrates, including heteroaromatics and ketones. The 2-hydroxypyridine (B17775) unit in these ligands plays a key role in hydrogen activation and hydride transfer, highlighting its potential in designing new catalysts. The tautomerism between the 2-hydroxypyridine and pyridone forms is a critical feature that enhances the catalytic process.

Metal-Pyridonate Complexes in Homogeneous and Heterogeneous Catalysis

Metal-pyridonate complexes, which can be formed from ligands like this compound, have shown significant promise in both homogeneous and heterogeneous catalysis. rsc.org The 2-pyridonate platform is versatile, offering unique stereoelectronic features that facilitate a wide range of coordination chemistry with 3d transition metals. rsc.org These complexes have been instrumental in developing powerful catalytic transformations. rsc.org

In homogeneous catalysis, ruthenium-pincer complexes with pyridine-based ligands have been used for the hydrogenation of amides to amines and alcohols under mild conditions. mdpi.com The mechanism is believed to involve the dearomatization of the pyridine moiety in the pincer ligand. mdpi.com Similarly, tantalum complexes with 2-pyridonate ligands have been developed for the hydroaminoalkylation of sterically demanding alkenes, a 100% atom-economic reaction. researchgate.net

The concept of metal-ligand cooperation, where the ligand is not just a spectator but an active participant in the catalytic cycle, is central to the function of many of these complexes. mdpi.com Redox-active ligands, including those derived from pyridinone structures, can store and transfer electrons, enabling multi-electron reactions with earth-abundant 3d transition metals. researchgate.net

Supramolecular Chemistry and Self-Assembly

The ability of this compound to form multiple, directional hydrogen bonds makes it a valuable building block in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules to create larger, well-defined structures.

Formation of Hydrogen-Bonded Dimeric and Polymeric Structures

The 2-pyridone moiety, a tautomer of 2-hydroxypyridine, is well-known for its ability to form strong, directional hydrogen bonds. wikipedia.org This leads to the formation of predictable supramolecular patterns, such as dimers and polymeric chains. wikipedia.orgresearchgate.net The R2(2)(8) hydrogen bond motif is a common and robust synthon in the self-assembly of 2-pyridone derivatives. researchgate.netacs.org

Crystal engineering studies have shown that molecules containing pyridone groups can self-assemble into intricate networks. For example, dipyridonyl-substituted compounds can form zigzag chains through N-H···O hydrogen bonds. nih.gov The presence of additional functional groups, such as the amino groups in this compound, can lead to even more complex and hierarchical supramolecular architectures through various hydrogen bonding interactions (O-H···O, N-H···O, N-H···N). iucr.orgresearchgate.net These interactions can link individual molecules into one-, two-, or three-dimensional networks. iucr.orgresearchgate.net The interplay between different types of non-covalent interactions, including hydrogen bonds and π-π stacking, governs the final solid-state structure. nih.govmdpi.com

| Compound System | Key Hydrogen Bonding Motif(s) | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Dipyridonyl-substituted pyrazine (B50134) with water | N–H···O (R2(2)(8)) | Zigzag chain | nih.gov |

| Bis(hydroxypyridinium) dication with trifluoroacetate | N–H···O, O–H···O | Layered structure with R8(50) rings | nih.gov |

| 2,6-diaminopyridine (B39239) derivatives with halomethanes | N···X (Halogen bond), N-H···X (Hydrogen bond) | Dimeric complexes | mdpi.com |

| Copper(II) complex with dipicolinate and 3,5-diamino-1,2,4-triazole | O—H⋯O, N—H⋯O, N—H⋯N, C—H⋯O, π–π stacking | Three-dimensional network | iucr.orgresearchgate.net |

Development of Molecular Assemblies on Surfaces

The principles of self-assembly directed by hydrogen bonding can be extended to the formation of ordered molecular structures on surfaces. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal, which provides insights into how molecules might assemble on a surface. mdpi.comnih.gov This analysis reveals the percentage contributions of different close contacts, such as O···H/H···O and C···H/H···C, which are crucial for the formation of supramolecular structures. mdpi.com The controlled deposition and self-assembly of molecules like this compound on a substrate can lead to the formation of functionalized surfaces with specific chemical or physical properties. These ordered assemblies are of interest for applications in nanoelectronics and sensor technology.

Chemoresponsive Materials and Sensing Platforms

The responsive nature of the functional groups in this compound to external chemical stimuli makes it a valuable component in the design of chemoresponsive materials and sensing platforms.

Stimuli-responsive supramolecular gels, particularly metallogels, have gained significant attention for their ability to change properties in response to external triggers like pH, ions, or specific chemicals. mdpi.com The self-assembly of low-molecular-weight gelators, which can be derived from this compound, forms the three-dimensional network of these gels. mdpi.com The introduction of metal ions can create metallogels with fascinating redox, optical, and electronic properties. mdpi.com For example, a two-component hydrogel was formed by mixing 2-amino-3-hydroxypyridine (B21099) with 1,2,4,5-benzenetetracarboxylic acid, which exhibited a high gel-to-sol transition temperature due to strong hydrogen bonding. acs.org

Exploration in Functional Organic Materials

The unique molecular structure of this compound, featuring a pyridine ring substituted with both electron-donating amino groups and a hydroxyl group, makes it and its derivatives promising candidates for the development of functional organic materials. While direct research on this compound in materials science is limited, the exploration of related pyridine-based structures provides significant insights into its potential for electrical and optical applications.

Electrical Applications Derived from Related Structures

The incorporation of pyridine moieties into polymer backbones is a well-established strategy for creating materials with tailored electrical properties. Pyridine-containing polymers can exhibit a range of electrical behaviors, from insulating to conductive, depending on their structure, doping, and the nature of their side chains.